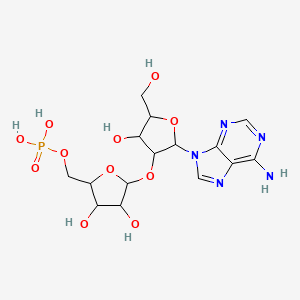

Adefovir Monopivoxil Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adefovir Monopivoxil Dimer is a synthetic compound derived from Adefovir Dipivoxil, which is an acyclic nucleotide analog reverse transcriptase inhibitor. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B. The compound is known for its ability to inhibit viral replication by interfering with the viral DNA polymerase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Adefovir Monopivoxil Dimer involves several steps, starting from the basic structure of Adefovir. The key steps include:

Formation of Adefovir: This involves the reaction of ethylene chlorohydrin with paraformaldehyde, triisopropyl phosphite, and vitamin B4, followed by deprotection with bromotrimethylsilane to yield Adefovir.

Esterification: Adefovir is then esterified to form Adefovir Dipivoxil by reacting with pivaloyloxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of Adefovir and its subsequent esterification to Adefovir Dipivoxil.

Purification: The crude product is purified using techniques like recrystallization and chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Adefovir Monopivoxil Dimer undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield Adefovir and pivalic acid.

Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different analogs.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents like sodium azide or thiols are used for nucleophilic substitution reactions.

Major Products Formed

Hydrolysis: Adefovir and pivalic acid.

Oxidation: Various oxidized derivatives of Adefovir.

Substitution: Different analogs of Adefovir with modified phosphonate groups.

Aplicaciones Científicas De Investigación

Adefovir Monopivoxil Dimer has several scientific research applications, including:

Antiviral Research: It is extensively used in the study of antiviral mechanisms and the development of new antiviral therapies.

Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion helps in understanding its pharmacokinetic properties.

Drug Development: It serves as a lead compound for the development of new drugs targeting viral infections.

Biological Studies: Its effects on cellular processes and interactions with viral enzymes are studied to understand its mode of action.

Mecanismo De Acción

Adefovir Monopivoxil Dimer exerts its effects by inhibiting viral DNA polymerase. The compound is converted to its active form, Adefovir Diphosphate, by cellular kinases. Adefovir Diphosphate competes with natural substrates for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include the viral reverse transcriptase enzyme, which is crucial for viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Tenofovir Disoproxil Fumarate: Another nucleotide analog reverse transcriptase inhibitor used for the treatment of hepatitis B and HIV.

Lamivudine: A nucleoside analog reverse transcriptase inhibitor used for the treatment of hepatitis B and HIV.

Entecavir: A guanosine analog used for the treatment of hepatitis B.

Uniqueness

Adefovir Monopivoxil Dimer is unique due to its specific structure, which allows it to efficiently cross biological barriers and reach target cells. Its dimeric form enhances its stability and bioavailability compared to other similar compounds .

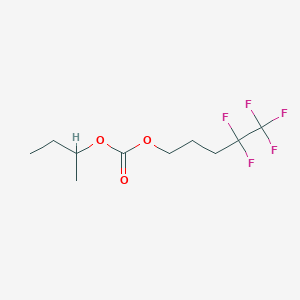

Propiedades

Fórmula molecular |

C29H44N10O12P2 |

|---|---|

Peso molecular |

786.7 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethoxy-[2-[6-[[[9-[2-[[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]methoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl]phosphinic acid |

InChI |

InChI=1S/C29H44N10O12P2/c1-28(2,3)26(40)48-16-50-52(42,43)18-46-9-7-38-14-36-20-22(32-12-34-24(20)38)30-11-31-23-21-25(35-13-33-23)39(15-37-21)8-10-47-19-53(44,45)51-17-49-27(41)29(4,5)6/h12-15H,7-11,16-19H2,1-6H3,(H,42,43)(H,44,45)(H,30,32,34)(H,31,33,35) |

Clave InChI |

XAZOTWYAJUSGER-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(O)OCOC(=O)C(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)

![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)